2-(2-Propoxyphenyl)ethanol
Overview
Description
2-(2-Propoxyphenyl)ethanol is a compound with the molecular formula C11H16O2 and a molecular weight of 180.25 . It is a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H16O2/c1-2-9-13-11-6-4-3-5-10(11)7-8-12/h3-6,12H,2,7-9H2,1H3
. This indicates the specific arrangement of atoms in the molecule. Physical and Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown liquid . Its molecular weight is 180.25 . More specific physical and chemical properties might be found in specialized chemical databases or literature .Scientific Research Applications
Asymmetric Synthesis of Key Intermediates
(S)-1-(2-chlorophenyl)ethanol is a crucial intermediate in the synthesis of L-cloprenaline for asthma relief. The submerged culture of Alternaria alternata isolates has been explored for the asymmetric reduction of 2-chloroacetophenone to (S)-1-(2-chlorophenyl)ethanol, showing promising results with high conversion, yield, and enantiomeric excess under optimized conditions. This approach highlights the potential of biocatalysis in pharmaceutical manufacturing and its role in improving reaction specificity and efficiency (Kurbanoğlu et al., 2009).
Photocatalytic Applications
Visible light-driven photocatalytic splitting of alcohols has been reported using Ni-modified CdS nanoparticles, showcasing its potential for hydrogen production and chemical industry applications. This method demonstrates high conversion rates and selectivity, emphasizing the relevance of photocatalytic processes in energy conversion and chemical synthesis (Chai et al., 2016).
Hydrogen Production
Ethanol, including bio-ethanol, has been utilized in redox processes for hydrogen production. This method involves a redox cycle with iron oxides, leading to the production of high purity hydrogen suitable for PEM fuel cells, with low levels of by-products. The process demonstrates the potential of ethanol as a sustainable source for hydrogen production, a critical component in clean energy technologies (Hormilleja et al., 2014).
Catalytic Dechlorination and Detoxification
Catalytic reductive dechlorination of 1-(2-chlorophenyl) ethanol (CPE) using Pd/Fe bimetal has been studied for its potential in detoxification and wastewater treatment. The process effectively reduces the toxicity of CPE-contaminated wastewater, contributing to environmental protection and sustainability (Zhou et al., 2010).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds like ethanol and phenoxyethanol have been shown to interact with gaba receptors, glycine receptors, and the cytochrome p450 (cyp) 2e1 drug-metabolizing enzyme . These targets play crucial roles in various physiological processes, including neurotransmission and drug metabolism.
Mode of Action
For instance, ethanol’s sedative effects are mediated through binding to GABA and glycine receptors, and it also inhibits NMDA receptor functioning .
Biochemical Pathways
Related compounds like 2-phenylethanol are known to be produced via the ehrlich pathway, which involves the bioconversion of l-phenylalanine . This pathway could potentially be affected by the presence of 2-(2-Propoxyphenyl)ethanol.
Pharmacokinetics
It’s worth noting that ethanol, a related compound, is rapidly absorbed from the gastrointestinal tract and distributed throughout the body . Ethanol is metabolized by alcohol dehydrogenase (ADH) and the cytochrome P450 (CYP) 2E1 enzyme .
Result of Action
Related compounds like phenoxyethanol have been shown to induce hepatotoxicity, renal toxicity, and hemolysis at certain dosages .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as dosage, the presence of other substances, and individual genetic variations .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(2-Propoxyphenyl)ethanol are not well-studied. It can be inferred from its structure that it may interact with various enzymes and proteins. As an alcohol, it may undergo reactions similar to other alcohols, such as oxidation .
Cellular Effects
It is known that alcohols can have various effects on cells, including disrupting the physical structure of membranes .
Molecular Mechanism
Alcohols typically undergo oxidation reactions, which can be catalyzed by enzymes such as alcohol dehydrogenase .
Temporal Effects in Laboratory Settings
It is known that ethanol, a related compound, shows a decrease in concentration starting at 28 days under refrigeration .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been studied. Animal models are commonly used to study the effects of related compounds, such as ethanol .
Metabolic Pathways
Ethanol, a related compound, is metabolized primarily in the liver through pathways involving alcohol dehydrogenase and aldehyde dehydrogenase .
Transport and Distribution
Due to its amphiphilic nature, it is likely to distribute in both aqueous and lipid environments .
Subcellular Localization
Given its amphiphilic nature, it may be able to passively diffuse across cell membranes and distribute throughout the cell .
Properties
IUPAC Name |
2-(2-propoxyphenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-2-9-13-11-6-4-3-5-10(11)7-8-12/h3-6,12H,2,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDZCOBYOSDNOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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